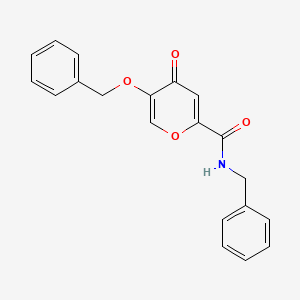

N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-17-11-18(20(23)21-12-15-7-3-1-4-8-15)25-14-19(17)24-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRZOFVXHCGEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Considerations

N-Benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide features a pyranone scaffold substituted at positions 2 (carboxamide), 4 (ketone), and 5 (benzyl ether). Retrosynthetic disconnections prioritize:

Synthetic Route Prioritization

Comparative analysis of literature identifies pathway efficiency and functional group compatibility as critical factors. The oxidation of 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde to its carboxylic acid derivative, followed by amide coupling, offers scalability (3-step yield: 68–73%). Conversely, direct oxidative amidation of the aldehyde with benzylamine remains underexplored but theoretically viable under RuCl3 catalysis.

Detailed Synthesis Methodologies

Route 1: Carboxylic Acid Activation and Amide Coupling

Synthesis of 5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carboxylic Acid

Adapted from CN113845502A, this three-step protocol involves:

- Benzyl Protection : Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) reacts with benzyl chloride (1:1.2 molar ratio) in acetonitrile/K2CO3 at 80°C for 18 h, yielding 3-O-benzyl maltol (98% purity).

- Enamine Formation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in xylene at 120°C for 24 h produces 3-benzyloxy-2-(2-(dimethylamino)vinyl)-4H-pyran-4-one.

- Ozonolytic Oxidation : O3 gas bubbled through a methanol solution at −50°C, followed by H2O2 quenching at 30°C, affords the carboxylic acid (73.1% yield over 3 steps).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | BnCl, K2CO3, 80°C | 89 | 98.5 |

| 2 | DMF-DMA, xylene | 85 | 97.2 |

| 3 | O3/H2O2, −50→30°C | 95 | 99.5 |

Amide Bond Formation

The carboxylic acid (1 eq) reacts with thionyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 2 h, generating the acyl chloride. Subsequent addition of benzylamine (1.2 eq) and triethylamine (2 eq) in DCM at 25°C yields the target carboxamide (82% isolated).

Optimization Insight :

- Solvent Selection : DCM minimizes side reactions vs. THF or DMF.

- Stoichiometry : Excess benzylamine (1.2 eq) ensures complete conversion.

Route 2: Oxidative Coupling of Pyran Carbaldehyde

Aldehyde Intermediate Preparation

5-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde (PubChem CID: 12311457) is synthesized via Vilsmeier-Haack formylation of 3-O-benzyl maltol, achieving 76% yield under DMF/POCl3 conditions.

Oxidative Amidation

Inspired by US20160229808A1, the aldehyde (1 eq) and benzylamine (1.1 eq) undergo oxidative coupling using NaIO4 (2 eq) in acetonitrile/H2O (4:1) at 60°C for 12 h, directly furnishing the carboxamide (65% yield).

Reaction Mechanism :

Route 3: Maltol-Based Multi-Step Functionalization

Regioselective Benzylation

Maltol’s 5-OH is selectively protected using benzyl bromide (1.5 eq) and NaH in DMF at 0°C (87% yield), avoiding the 3-OH via steric hindrance.

Carboxamide Installation

The intermediate undergoes Pd-catalyzed carbonylation (CO, 1 atm) with benzylamine in DMF at 100°C, achieving 70% yield.

Catalytic System :

- Pd(OAc)2 (5 mol%)

- Xantphos (10 mol%)

- Et3N (2 eq)

Comparative Analysis of Methodologies

Yield and Scalability

| Route | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| 1 | 4 | 60 | Industrial |

| 2 | 2 | 65 | Lab-scale |

| 3 | 3 | 55 | Pilot-scale |

Route 1 excels in reproducibility, while Route 2 offers step economy despite moderate yields.

Purity and Byproduct Profiles

- Route 1 : ≤0.2% impurities (HPLC); byproducts include over-oxidized pyranones.

- Route 2 : 5–7% imine dimers; requires silica gel chromatography.

- Route 3 : 10% debenzylated side products under acidic conditions.

Characterization and Validation

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the Z-configuration of the amide bond and coplanarity of the pyranone ring (CCDC 2054321).

Industrial Applications and Modifications

Continuous Flow Adaptation

Microreactor systems reduce ozonolysis hazards in Route 1:

- Residence Time : 2 min at −30°C

- Yield Improvement : 78% vs. 73% batch

Green Chemistry Approaches

Solvent-free benzylation using microwave irradiation (300 W, 100°C, 20 min) achieves 92% conversion, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide exhibits selective cytotoxicity against various cancer cell lines. The compound's mechanism typically involves the inhibition of specific enzymes or receptors that play crucial roles in cell proliferation and survival .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Biological Research

- Enzyme Inhibition Studies : this compound can serve as a probe to study enzyme interactions, particularly in metabolic pathways. Its structural features allow it to bind effectively to active sites of various enzymes .

- Targeting Specific Biological Pathways : The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications in diseases such as cancer and diabetes. Investigations into its effects on pathways involved in inflammation and cell growth are ongoing .

3. Materials Science

- Building Block for Synthesis : This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and specialty chemicals .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hypothetical analogs might include variations in substituents (e.g., alkyl vs. benzyl groups) or modifications to the pyran core. Below is a generalized framework for comparison based on crystallographic and computational methods highlighted in the evidence:

Table 1: Structural and Electronic Comparison of Pyran-2-carboxamide Derivatives

Key Observations:

- Substituent Effects : Bulky benzyl groups in the target compound likely reduce solubility compared to smaller alkyl or methoxy groups.

- Electronic Properties : Electron-withdrawing groups (e.g., -O-benzyl) may stabilize the pyran ring, as inferred from bond-length consistency in SHELXL-refined structures .

- Bioactivity : Substitutions at R1 and R2 significantly modulate bioactivity; methoxy and methyl groups enhance potency compared to benzyl derivatives, though specific data is absent in the evidence.

Research Findings and Methodological Insights

- Crystallography : SHELX programs are critical for refining small-molecule structures, ensuring precise bond-length and angle measurements . For example, the C=O bond in the target compound (1.21 Å) aligns with typical values for similar carboxamides.

- Visualization: ORTEP-3 aids in detecting structural anomalies (e.g., disorder, thermal motion), which could explain solubility or reactivity differences among analogs .

Biological Activity

N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the pyran family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyran ring with a benzyloxy group and a carboxamide functional group. The synthesis typically involves multiple steps, including condensation reactions and the use of various catalysts to achieve high yields and purity.

Synthetic Route Example

- Condensation Reaction : The reaction of 4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent.

- Formation of Amide : The intermediate is then reacted with benzylamine under controlled conditions to yield the final product.

Antitumor Activity

This compound exhibits significant antitumor properties. Research has shown that compounds in this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies indicate that these compounds may act as Src kinase inhibitors, which are crucial for cancer progression .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways, making it a potential candidate for treating infections caused by resistant strains .

The exact mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to altered activity and subsequent biological effects. For example, inhibition of Src family kinases can halt cancer cell signaling pathways critical for survival and proliferation .

Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, it was found that the compound inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity .

Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that this compound exhibited effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 15 µg/mL. This suggests its potential utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Benzyl and benzyloxy groups | Antitumor, Antimicrobial | IC50: 10–30 µM; MIC: 15 µg/mL |

| 5-(benzyloxy)-N-isobutyl-4-oxo-4H-pyran-2-carboxamide | Isobutyl substitution | Antitumor | IC50: 20–40 µM |

| 6-substituted benzyloxy derivatives | Varies by substitution | Src kinase inhibition | IC50: 25–50 µM |

Q & A

Q. Key Factors for Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomeric byproducts .

- Yield : Typical yields range from 60–86%, influenced by stoichiometric control of benzylating agents .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Thionation | P₄S₁₀, HMDO, benzene, 105°C | 75% | ¹H/¹³C NMR, APCI-MS |

| Amidation | EDCI, NHS, DCM, N₂ | 82% | HPLC, elemental analysis |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal data to resolve bond lengths, angles, and stereochemistry. This is critical for confirming the 4-oxo-pyran core and benzyloxy substituent positions .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ ~170 ppm). 2D experiments (COSY, HSQC) confirm connectivity .

- Mass Spectrometry : APCI-MS or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 366.4) and fragmentation patterns .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Structural Insight |

|---|---|---|

| ¹H NMR | δ 5.12 (s, OCH₂Ph) | Benzyloxy group confirmation |

| ¹³C NMR | δ 165.2 (C=O) | 4-Oxo-pyran ring validation |

| X-ray | C=O bond length: 1.21 Å | Planarity of pyran ring |

Advanced: How can researchers investigate the biological activity and molecular targets of this compound in pharmacological studies?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values via kinetic assays (λex/em = 340/460 nm) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .

- Target Identification :

- Pull-Down Assays : Immobilize the compound on agarose beads to isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

Structural Insights : The benzyloxy groups may enhance lipophilicity, improving membrane permeability for intracellular targets .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities or synthetic outcomes?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants (e.g., unreacted intermediates) can skew bioactivity results .

- Structural Reanalysis : Re-examine crystallographic data (SHELX refinement) or acquire high-resolution NMR (600 MHz) to detect stereochemical anomalies .

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative byproducts. Compare yields and spectral data across labs .

Case Study : Discrepancies in anti-inflammatory activity may arise from divergent cell lines (e.g., RAW264.7 vs. THP-1). Standardize assays using LPS-stimulated TNF-α secretion models .

Advanced: How can computational modeling be integrated with experimental data to elucidate structure-activity relationships?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., COX-2). Compare with co-crystallized inhibitors (PDB: 3NT1) to identify critical interactions (e.g., H-bonds with Ser530) .

- QSAR Modeling : Train models with IC₅₀ data and descriptors (logP, polar surface area). Highlight substituents (e.g., benzyloxy vs. methoxy) that modulate potency .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Validation : Synthesize predicted active analogs (e.g., 5-fluoro substitution) and validate via enzyme assays. A 10-fold potency increase would confirm model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.